

Application Notes and Protocols for the Enantioselective Synthesis of Bisabolene Derivatives

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Compound of Interest

Compound Name: (E)-gamma-Bisabolene

Cat. No.: B1237048

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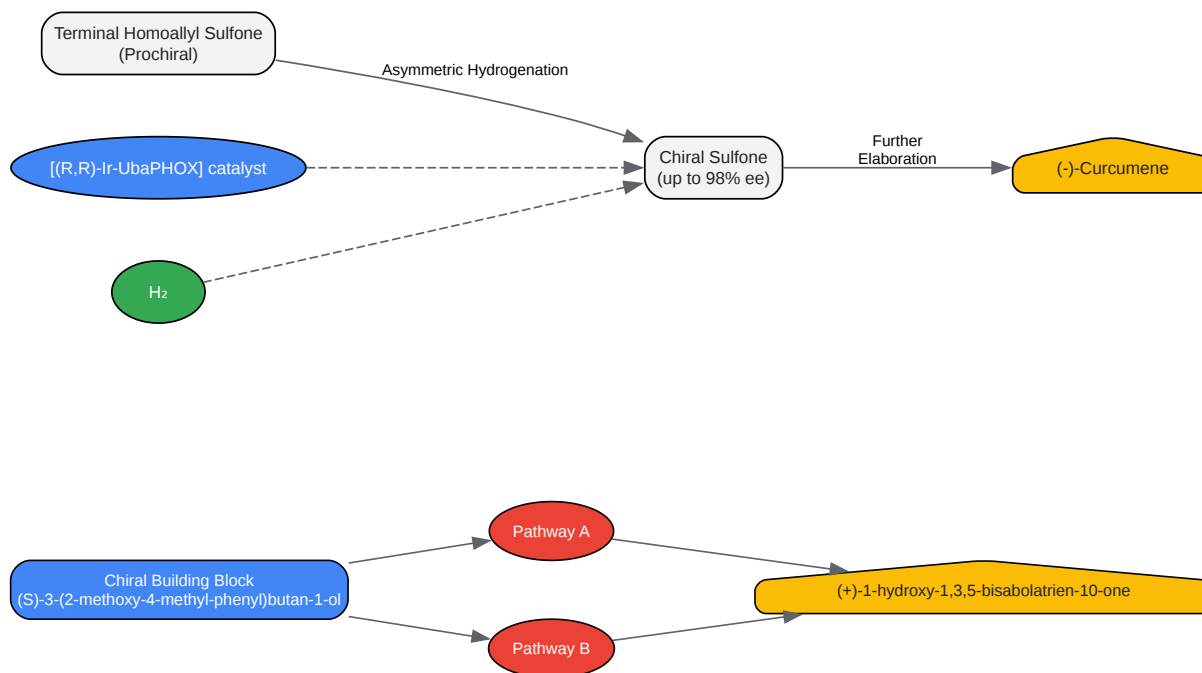
This document provides detailed protocols for the enantioselective synthesis of various bisabolene derivatives, a class of sesquiterpenes with significant biological activities. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Enantioselective Synthesis of (-)-Curcumene via Iridium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the asymmetric synthesis of the bisabolene derivative (-)-Curcumene, leveraging a highly efficient iridium-catalyzed hydrogenation of a terminal homoallyl sulfone to establish the chiral center with excellent enantiocontrol.

Signaling Pathway and Logic

The key strategic element of this synthesis is the asymmetric reduction of a prochiral olefin. The chiral phosphine-oxazoline (PHOX) ligand on the iridium catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.



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